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Compound of Interest

Compound Name: CDDO-Im

Cat. No.: B1244704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for determining the

optimal dosage of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) in

rodent studies. CDDO-Im, a synthetic triterpenoid, is a potent activator of the Nuclear factor

erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant

and anti-inflammatory responses.[1][2] The following sections detail effective dosages across

various disease models, administration protocols, and the underlying molecular mechanism of

action.

Quantitative Data Summary
The optimal dosage of CDDO-Im and its analogs in rodent studies is highly dependent on the

disease model, the specific analog used, and the route of administration. The following tables

summarize quantitative data from various preclinical studies.

Table 1: CDDO-Im Dosage in Mouse Models
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Disease
Model

Mouse
Strain

Dosage
Administr
ation
Route

Treatmen
t Duration

Key
Findings

Referenc
e(s)

Hyperoxic

Acute Lung

Injury

Nrf2-

sufficient
30 µmol/kg

Oral

Gavage

During

hyperoxic

exposure

Attenuated

lung injury,

increased

Nrf2 target

gene

expression.

[3][4]

[3][4]

Cigarette

Smoke-

Induced

Emphysem

a

Nrf2+/+

60 and 90

mg/kg (in

diet)

Oral (in

diet)
Chronic

Improved

lung

morphomet

ry (MLI and

S/V).[5]

[5]

Kidney

Ischemia

Reperfusio

n Injury

Nrf2+/+ 30 µmol/kg
Gastric

Gavage

24h or 3h

prior to, or

24h after

ischemia

Upregulate

d Nrf2

target

genes,

conferred

protection.

[6]

[6]

Sepsis-

Associated

ARDS

Not

Specified

Not

Specified

(in vitro

100 nM)

Intraperiton

eal

Before

sepsis

induction

Promoted

Nrf2

activation

and

enhanced

mitophagy.

[7][8]

[7][8]
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B cell and

Plasma

Cell

Neoplasms

iMycEμ-1

and -2 cell

lines

400 nM

and 1 µM

(in vitro)

In vitro 24 hours

Inhibited

proliferatio

n and

induced

apoptosis.

[9]

[9]

Table 2: CDDO-Im Analog (RTA 405 and dh404) Dosage in Rodent Models
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Disease
Model

Rodent
Model

Analog Dosage
Adminis
tration
Route

Treatme
nt
Duratio
n

Key
Finding
s

Referen
ce(s)

Type 2

Diabetes

&

Obesity

Zucker

Diabetic

Fatty

(ZDF)

rats

RTA 405
3, 10, 20,

50 mg/kg

Not

Specified

1.5

months

Well-

tolerated,

no

adverse

effects

on liver

or kidney.

[10][11]

[12]

[10][11]

[12]

Type 2

Diabetes

&

Obesity

Zucker

Diabetic

Fatty

(ZDF)

rats

dh404
Not

Specified

Not

Specified

1.5

months

Well-

tolerated,

no

adverse

clinical

signs.[10]

[11][12]

[10][11]

[12]

Type 1

Diabetes

Streptozo

tocin-

induced

diabetic

rats

RTA 405
Not

Specified

Not

Specified

Not

Specified

Well-

tolerated.

[10][11]

[10][11]

Obesity

High-fat-

diet-

induced

obese

mice

RTA 405
Not

Specified

Not

Specified

Not

Specified

Well-

tolerated.

[10][11]

[10][11]
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Diabetic

Nephrop

athy

Zucker

Diabetic

Fatty

(ZDF)

rats

RTA 405
Not

Specified

Not

Specified
3 months

Worsene

d

proteinuri

a and

glomerul

osclerosi

s.[13][14]

[13][14]

Diabetic

Nephrop

athy

Zucker

Diabetic

Fatty

(ZDF)

rats

dh404 Low dose
Not

Specified
3 months

Did not

show

beneficial

effects,

trend

towards

worsenin

g renal

disease.

[13]

[13]

Post-

Stroke

Depressi

on

Rat

model

(MCAO +

CUMS)

CDDO-

Im

Not

Specified

Not

Specified

Not

Specified

Alleviate

d

oxidative

stress

and

inflamma

tion.[15]

[15]

Experimental Protocols
Protocol 1: Oral Administration of CDDO-Im in a Mouse
Model of Acute Lung Injury
This protocol is adapted from studies investigating the protective effects of CDDO-Im in

hyperoxia-induced acute lung injury.[3][4]

1. Animal Model:

Nrf2-sufficient mice are used to assess the Nrf2-dependent effects of CDDO-Im.
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2. Drug Preparation:

Prepare a uniform suspension of CDDO-Im. A common vehicle is sesame oil.

The dose of 30 µmol/kg body weight is used, based on pharmacodynamic studies showing

maximum induction of Nrf2 target genes.[6]

3. Administration:

Administer the CDDO-Im suspension to mice via oral gavage.[6]

The volume administered should be appropriate for the size of the mouse, typically not

exceeding 0.2 ml for an adult mouse.[16]

Administer the dose during the period of hyperoxic exposure.[3][4]

4. Endpoint Analysis:

After the experimental period, euthanize the mice and collect lung tissue.

Analyze lung tissue for markers of injury, inflammation, and Nrf2 activation. This can include

histology, qPCR for Nrf2 target genes (e.g., Ho1, Nqo1), and protein analysis (e.g., Western

blot for HO-1).[4][6]

Protocol 2: Intraperitoneal Administration of CDDO-Im in
a Mouse Model of Sepsis
This protocol is based on studies evaluating CDDO-Im in sepsis-associated acute respiratory

distress syndrome (ARDS).[7][8]

1. Animal Model:

Use a standard mouse model of sepsis, such as cecal ligation and puncture (CLP).

2. Drug Preparation:

Dissolve CDDO-Im in a suitable vehicle for intraperitoneal injection.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5282962/
https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5282962/
https://cea.unizar.es/sites/cea/files/archivos/informaci%C3%B3n/toma%20de%20muestras/GUIDELINE%20-%20Routes%20and%20Volumes%20of%20Administration%20in%20Mice.pdf
https://pubmed.ncbi.nlm.nih.gov/19679692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2773914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5282962/
https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://www.researchgate.net/figure/Tissue-and-blood-levels-of-CDDO-Im-and-the-new-derivatives-6-and-24-h-after-oral-dosing_tbl1_280694743
https://pmc.ncbi.nlm.nih.gov/articles/PMC12666672/
https://www.benchchem.com/product/b1244704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Administration:

Administer CDDO-Im via intraperitoneal (IP) injection prior to the induction of sepsis.[7]

The injection volume should not exceed 2-3 ml for an adult mouse.[16] Aseptically perform

the injection into the lower abdominal quadrant, aspirating before injecting to avoid

administration into the bladder or gastrointestinal tract.[17]

4. Endpoint Analysis:

Collect relevant samples such as bronchoalveolar lavage fluid (BALF), serum, and lung

tissue.

Analyze for markers of inflammation (e.g., cytokines), cell death (e.g., pyroptosis), and Nrf2

pathway activation (e.g., Nrf2, HO-1 protein levels).[8]
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Caption: CDDO-Im activates the Nrf2 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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